

# Reproducibility of Upadacitinib Efficacy and Safety in Psoriatic Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Uphit   |           |
| Cat. No.:            | B048355 | Get Quote |

This guide provides a comprehensive analysis of the reproducibility of clinical trial data for Upadacitinib in the treatment of psoriatic arthritis (PsA). The information is intended for researchers, scientists, and drug development professionals to objectively compare the performance of Upadacitinib based on pivotal studies and their long-term extensions.

#### **Efficacy Data Summary**

The core data on Upadacitinib's efficacy in PsA comes from the SELECT-PsA 1 and SELECT-PsA 2 phase 3 clinical trials. These studies evaluated two doses of Upadacitinib (15 mg and 30 mg once daily) against a placebo. The SELECT-PsA 2 trial specifically enrolled patients with an inadequate response to biologic disease-modifying antirheumatic drugs (bDMARDs).

### Table 1: Key Efficacy Outcomes at Week 12 in SELECT-PsA 2[1][2][3]



| Efficacy Endpoint | Placebo (n=211) | Upadacitinib 15 mg<br>(n=211) | Upadacitinib 30 mg<br>(n=214) |
|-------------------|-----------------|-------------------------------|-------------------------------|
| ACR20             | 24.1%           | 56.9%                         | 63.8%                         |
| ACR50             | 5.0%            | 32.4%                         | 38.3%                         |
| ACR70             | 0.5%            | 9.0%                          | 17.3%                         |
| PASI75            | 16.0%           | 52.0%                         | 57.0%                         |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement; PASI75: Psoriasis Area and Severity Index 75% improvement.

Table 2: Sustained Efficacy in Long-Term Extension of

**SELECT-PsA 2[4][5]** 

| Efficacy Endpoint  | Week 56    | Week 104                      | Week 152   |
|--------------------|------------|-------------------------------|------------|
| ACR20 (UPA 15mg)   | Maintained | Generally Similar to<br>Wk 56 | Maintained |
| ACR50 (UPA 15mg)   | Maintained | Generally Similar to<br>Wk 56 | Maintained |
| ACR70 (UPA 15mg)   | Maintained | Generally Similar to<br>Wk 56 | Maintained |
| MDA (UPA 15mg)     | Maintained | Generally Similar to<br>Wk 56 | Maintained |
| PASI75 (UPA 15mg)  | Maintained | Generally Similar to<br>Wk 56 | Maintained |
| PASI90 (UPA 15mg)  | Maintained | Generally Similar to<br>Wk 56 | Maintained |
| PASI100 (UPA 15mg) | Maintained | Generally Similar to<br>Wk 56 | Maintained |



Data presented for the Upadacitinib 15 mg dose, which is the approved dose for psoriatic arthritis. MDA: Minimal Disease Activity.

#### **Safety Profile Summary**

The safety profile of Upadacitinib in patients with psoriatic arthritis has remained consistent throughout clinical trials and their long-term extensions. No new significant safety signals have emerged over time.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in SELECT-PsA 2 (at Week 24)[1][3]

| Adverse Event<br>Category | Placebo             | Upadacitinib 15 mg                   | Upadacitinib 30 mg                   |
|---------------------------|---------------------|--------------------------------------|--------------------------------------|
| Any TEAE                  | Similar to UPA 15mg | Similar to Placebo                   | Higher than UPA<br>15mg              |
| Serious Infections        | 0.5%                | 0.5%                                 | 2.8%                                 |
| Herpes Zoster             | -                   | Numerically Higher vs<br>Placebo     | Numerically Higher vs<br>UPA 15mg    |
| Malignancies              | -                   | Rates similar for both<br>UPA groups | Rates similar for both<br>UPA groups |
| MACE                      | -                   | Rates similar for both<br>UPA groups | Rates similar for both<br>UPA groups |
| VTE                       | -                   | Rates similar for both<br>UPA groups | Rates similar for both<br>UPA groups |

MACE: Major Adverse Cardiovascular Events; VTE: Venous Thromboembolism.

## Experimental Protocols SELECT-PsA 2 Study Design

The SELECT-PsA 2 was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[1][2]



- Participants: Adult patients with active PsA who had an inadequate response or intolerance to at least one bDMARD.[1][2]
- Randomization: Patients were randomized in a 2:2:1:1 ratio to receive Upadacitinib 15 mg once daily, Upadacitinib 30 mg once daily, placebo followed by Upadacitinib 15 mg at week 24, or placebo followed by Upadacitinib 30 mg at week 24.[1][2]
- Primary Endpoint: The primary endpoint was the proportion of patients achieving an ACR20 response at week 12.[2]
- Key Secondary Endpoints: Included improvements in physical function as measured by the Health Assessment Questionnaire Disability Index (HAQ-DI) and achievement of PASI75 at week 16.[3]
- Long-Term Extension: After the initial 24-week double-blind period, patients could enter an open-label extension study to continue receiving Upadacitinib.[4]

### Visualizations Signaling Pathway of Upadacitinib

Upadacitinib is a Janus kinase (JAK) inhibitor with a greater selectivity for JAK1 over JAK2, JAK3, and TYK2. It modulates the signaling pathway of several cytokines that are critical in the pathophysiology of psoriatic arthritis.



Click to download full resolution via product page

Caption: Simplified JAK-STAT signaling pathway inhibited by Upadacitinib.

#### **Clinical Trial Workflow**



The following diagram illustrates a typical workflow for a phase 3 clinical trial in psoriatic arthritis, such as the SELECT-PsA studies.



Click to download full resolution via product page

Caption: Generalized workflow of a phase 3 psoriatic arthritis clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Upadacitinib for psoriatic arthritis refractory to biologics: SELECT-PsA 2 | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Upadacitinib for psoriatic arthritis refractory to biologics: SELECT-PsA 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Upadacitinib in patients with psoriatic arthritis and inadequate response to biologics: 3year results from the open-label extension of the randomised controlled phase 3 SELECT-PsA 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of Upadacitinib Efficacy and Safety in Psoriatic Arthritis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048355#reproducibility-of-upadacitinib-studies-in-psoriatic-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com